molecular formula C13H8Cl2N2OS B3058697 2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 91225-69-3

2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3058697
CAS No.: 91225-69-3
M. Wt: 311.2 g/mol
InChI Key: IFNAAJQQYOHYKB-UHFFFAOYSA-N
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Description

2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Mechanism of Action

Target of Action

The primary target of the compound 2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . Another potential target is EZH2 , a histone-lysine N-methyltransferase enzyme .

Mode of Action

The compound inhibits Cyt-bd, as reported in an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death . In the context of cancer, the compound acts as an EZH2 inhibitor, affecting the methylation status of histones and thereby altering gene expression .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting their survival . In the case of cancer cells, the inhibition of EZH2 alters the methylation status of histones, affecting gene expression and leading to changes in cell proliferation and survival .

Result of Action

The compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145, with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor . In the context of cancer, the compound has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

Preparation Methods

The synthesis of 2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form a thioamide intermediate, which is then cyclized with chloroacetic acid under acidic conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions, forming corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, converting it to the corresponding alcohol or amine derivatives.

Comparison with Similar Compounds

2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS/c14-5-10-16-12(18)11-9(6-19-13(11)17-10)7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNAAJQQYOHYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396858
Record name 2-(Chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91225-69-3
Record name 2-(Chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-(4-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

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